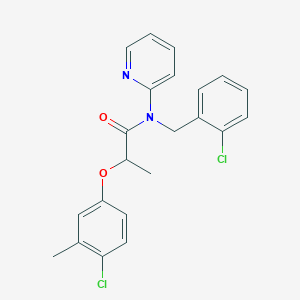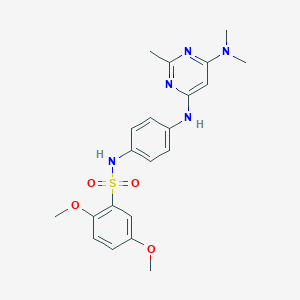![molecular formula C29H28N2O3 B11333074 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
-
Indole Core: : The indole moiety (1H-indol-3-yl) provides the aromatic backbone. Indoles are found in various natural products and have diverse biological activities.
-
Phenyl and Methoxyphenyl Groups: : Compound X features a phenyl ring (4-methoxyphenyl) attached to the indole core. The methoxy group (–OCH₃) enhances its lipophilicity and influences its interactions with biological targets.
-
Benzofuran Ring: : The benzofuran ring (3,5,6-trimethyl-1-benzofuran-2-carboxamide) contributes to the overall structure. Benzofurans exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Compound X can be synthesized through a multistep process. Here’s a simplified route:
-
Formation of Intermediate: : Start with tryptamine (1) and react it with ibuprofen (2- (4-isobutylphenyl) propionic acid) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. This forms the intermediate N-[2-(1H-indol-3-yl)-2-(4-isobutylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide.
-
Methylation: : Next, methylate the phenolic oxygen using a suitable reagent to introduce the methoxy group.
-
Benzofuran Formation: : Cyclize the intermediate to form the benzofuran ring.
Analyse Chemischer Reaktionen
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol or amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
Wissenschaftliche Forschungsanwendungen
Compound X’s applications span multiple fields:
Medicine: Investigate its anti-inflammatory, analgesic, or antipyretic properties.
Chemistry: Explore its reactivity and potential as a synthetic intermediate.
Biology: Study its effects on cellular pathways and receptors.
Industry: Assess its industrial applications (e.g., as a starting material for drug synthesis).
Wirkmechanismus
Compound X likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Compound X’s uniqueness lies in its combination of indole, phenyl, and benzofuran moieties. Similar compounds include other indole-based derivatives and benzofurans .
Eigenschaften
Molekularformel |
C29H28N2O3 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O3/c1-17-13-23-19(3)28(34-27(23)14-18(17)2)29(32)31-15-24(20-9-11-21(33-4)12-10-20)25-16-30-26-8-6-5-7-22(25)26/h5-14,16,24,30H,15H2,1-4H3,(H,31,32) |
InChI-Schlüssel |
MFNQYKIGTJODFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11333008.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11333026.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333033.png)
![(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11333034.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333048.png)

![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11333053.png)

![8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333070.png)
